![molecular formula C16H29N3O4 B13191115 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a piperidine ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first protect the amine group of piperazine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the carboxylation of the piperidine ring to form the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include lithium aluminum hydride and borane complexes.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce free amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a valuable building block in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in various biochemical reactions. The piperazine and piperidine rings provide structural rigidity and facilitate binding to target proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]azepane-3-carboxylic acid: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperazine and piperidine rings, along with the Boc protecting group, makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds .
Properties
Molecular Formula |
C16H29N3O4 |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H29N3O4/c1-11-10-18(15(22)23-16(2,3)4)5-6-19(11)13-7-12(14(20)21)8-17-9-13/h11-13,17H,5-10H2,1-4H3,(H,20,21)/t11-,12?,13?/m0/s1 |
InChI Key |
CMPIPHCAUVTXMR-HIFPTAJRSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2CC(CNC2)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2CC(CNC2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)

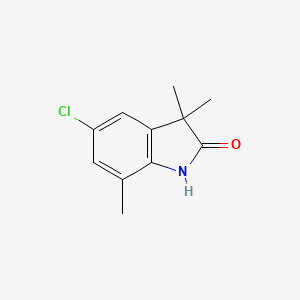
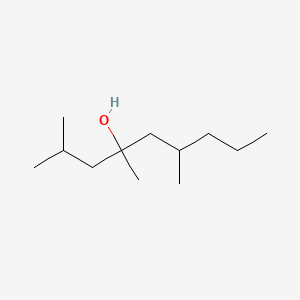
![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)
![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)
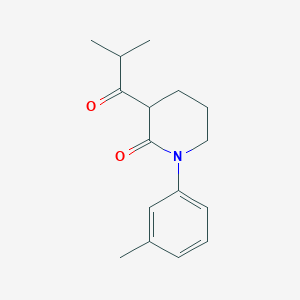
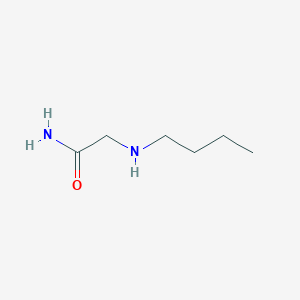
![5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)



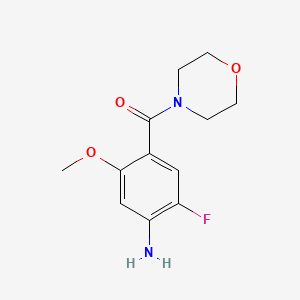
![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)
